6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid
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Overview
Description
6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid is a chemical compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol This compound is known for its unique structure, which includes a methoxy group and an amino group attached to a picolinic acid backbone
Preparation Methods
The synthesis of 6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid typically involves the coupling of 4-methoxyaniline with 6-methoxypicolinic acid under specific reaction conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This disruption of zinc binding can lead to various biological effects, including enzyme inhibition and modulation of gene expression .
Comparison with Similar Compounds
6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Halauxifen-methyl: A picolinate compound used as a herbicide.
Florpyrauxifen-benzyl: Another picolinate herbicide with unique structural features and herbicidal properties.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
6-methoxy-3-(4-methoxyanilino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4/c1-19-10-5-3-9(4-6-10)15-11-7-8-12(20-2)16-13(11)14(17)18/h3-8,15H,1-2H3,(H,17,18) |
InChI Key |
NFPNBLRPTNKVBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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